molecular formula C13H9Cl2N3O3 B11985282 1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea

1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea

Cat. No.: B11985282
M. Wt: 326.13 g/mol
InChI Key: NDMZPBIWTNKUSW-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with dichloro groups and the other with a nitro group

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichloro groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(4-nitrophenyl)urea can be compared with other similar compounds such as:

    1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the nitro group, which may result in different biological activities.

    1-(4-Nitrophenyl)-3-phenylurea: Lacks the dichloro groups, which may affect its chemical reactivity and biological properties.

    1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)urea: The presence of a methyl group instead of a nitro group can lead to different chemical and biological behaviors.

The uniqueness of this compound lies in its specific combination of dichloro and nitro substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9Cl2N3O3

Molecular Weight

326.13 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C13H9Cl2N3O3/c14-11-6-3-9(7-12(11)15)17-13(19)16-8-1-4-10(5-2-8)18(20)21/h1-7H,(H2,16,17,19)

InChI Key

NDMZPBIWTNKUSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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